calcium;ethylbenzene

Description

Contextualizing Heavier Alkaline Earth Organometallics in Modern Chemistry

In recent years, the organometallic chemistry of heavier alkaline earth metals (calcium, strontium, and barium) has gained substantial momentum, driven by a growing need for non-toxic, earth-abundant, and cost-effective reagents in chemical synthesis. google.comnih.gov These elements occupy a unique space in the periodic table, with properties intermediate between the highly ionic alkali metals and the d-orbital-containing early transition metals. google.com

The descending trend in electronegativity and increasing ionic radius down Group 2 (see Table 1) results in more ionic and highly polarized metal-carbon bonds for Ca, Sr, and Ba compared to magnesium. google.comgoogle.com This enhanced ionicity leads to increased reactivity and nucleophilicity of the organic moiety, enabling unique chemical transformations. google.com While the high reactivity of their organometallic compounds can lead to challenges such as solvent degradation, modern synthetic strategies utilizing bulky ligands have successfully stabilized these species, allowing for their isolation and study. scispace.comgoogle.com Consequently, heavier alkaline earth elements are emerging as powerful tools in molecular catalysis, mediating a range of reactions including hydrogenation, hydroamination, and polymerization. nih.gov

Table 1: Selected Properties of Alkaline Earth Metals A comparison of Pauling electronegativity and the ionic radius for a 6-coordinate ion.

| Element | Symbol | Pauling Electronegativity | Ionic Radius (pm) |

| Beryllium | Be | 1.57 | 27 |

| Magnesium | Mg | 1.31 | 72 |

| Calcium | Ca | 1.00 | 100 |

| Strontium | Sr | 0.95 | 118 |

| Barium | Ba | 0.89 | 135 |

| Data sourced from google.com. |

Overview of Calcium's Role in Carbon-Carbon and Carbon-Hydrogen Bond Transformations

A significant area of development in organocalcium chemistry is its application in the activation of strong carbon-hydrogen (C-H) and carbon-carbon (C-C) bonds. chemistryworld.com The direct, selective functionalization of ubiquitous C-H bonds is a primary goal in synthetic chemistry, offering more efficient and atom-economical routes to complex molecules. chemistryworld.com Organocalcium compounds have proven to be exceptionally potent reagents for this purpose. researchgate.net

The high basicity and nucleophilicity of organocalcium reagents, stemming from the highly polarized Ca-C bond, allow them to react where other reagents fail. researchgate.net A landmark example is the nucleophilic alkylation of benzene (B151609). The electron-rich π-system of benzene is notoriously resistant to attack by negatively charged nucleophiles. researchgate.net However, sufficiently powerful organocalcium alkyl derivatives can overcome this electronic repulsion, reacting with benzene to form alkylated benzenes and a calcium hydride, effectively achieving a nucleophilic substitution of an aromatic C-H bond. scispace.comresearchgate.net This reactivity defies the conventional "like repels like" principle and highlights the unique capability of calcium. wiley-vch.de

Furthermore, calcium hydride complexes are effective catalysts for hydrogenation and related reactions, which proceed via the activation and transformation of C-H and C=C bonds. researchgate.netnih.gov In these catalytic cycles, a calcium hydride species typically adds across an unsaturated bond, followed by σ-bond metathesis with H₂ to release the hydrogenated product and regenerate the calcium hydride catalyst. researchgate.net

Scope and Significance of Calcium-Mediated Chemistry Involving Ethylbenzene (B125841) and Related Aromatic Systems

The demonstrated reactivity of organocalcium compounds with benzene provides a direct framework for understanding their interactions with substituted aromatics like ethylbenzene. While a stable, isolated "calcium;ethylbenzene" complex is not a focus of the current literature, the chemical interplay between calcium and ethylbenzene is significant in both synthesis and industrial catalysis.

Synthesis of Ethylbenzene: Research has shown that a THF-free ethyl-calcium complex, synthesized from the reaction of a calcium hydride with ethylene (B1197577), reacts directly with benzene at 60 °C. core.ac.uk This reaction results in the formation of ethylbenzene and the regeneration of the calcium hydride complex, showcasing a direct calcium-mediated pathway to this important commodity chemical. scispace.comcore.ac.uk

Industrial Catalysis: Calcium compounds play a crucial role as promoters in heterogeneous catalysts for the industrial dehydrogenation of ethylbenzene to produce styrene (B11656), one of the most important monomers for the polymer industry. cjcatal.comnih.gov In iron-potassium based catalyst systems, the addition of calcium oxide (CaO) has been shown to improve the structural stability of the catalyst and enhance the selectivity for styrene. google.comnih.gov Calcium nickel phosphate (B84403) catalysts are also employed for the dehydrogenation of ethylbenzene. google.com These applications underscore the importance of calcium in large-scale chemical processes involving ethylbenzene.

Catalytic Hydrogenation: The reverse reaction, the hydrogenation of styrene, can also be influenced by alkaline earth metals. While specific calcium-catalyzed examples for this exact transformation are emerging, related studies on the transfer hydrogenation of styrene to ethylbenzene using bimetallic magnesium-potassium complexes point towards the potential for calcium-based systems in this area, given that calcium often shows higher catalytic activity than magnesium in hydrogenation reactions. researchgate.net

The proven ability of organocalcium reagents to activate the C-H bonds of benzene suggests a high potential for similar reactivity with ethylbenzene. Such reactions could theoretically occur at the aromatic C-H positions or the benzylic C-H bonds of the ethyl group, opening pathways for novel functionalization strategies.

Table 2: Examples of Calcium-Mediated Bond Transformations

| Substrate | Calcium Reagent / Catalyst | Product(s) | Transformation Type |

| Benzene | Ethyl-calcium complex | Ethylbenzene, Calcium hydride | Aromatic C-H Alkylation |

| Benzene | Calcium n-alkyl derivatives | n-Alkylbenzenes, Calcium hydride | Aromatic C-H Alkylation scispace.comresearchgate.net |

| Alkenes (e.g., 1-hexene) | Dimeric calcium hydride | Alkanes (e.g., hexane) | C=C Hydrogenation nih.gov |

| Benzene | Low-valent Aluminium(I) with [(BDI)CaH]₂ catalyst | Phenyl-aluminium hydride | Catalytic Aromatic C-H Activation nih.gov |

| Aryl Bromides | Phenylcalcium derivatives | Biaryls | C-C Cross-Coupling |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

113360-70-6 |

|---|---|

Molecular Formula |

C16H18Ca |

Molecular Weight |

250.39 g/mol |

IUPAC Name |

calcium;ethylbenzene |

InChI |

InChI=1S/2C8H9.Ca/c2*1-2-8-6-4-3-5-7-8;/h2*3-7H,1-2H2;/q2*-1;+2 |

InChI Key |

PFTXHAQIZSBAHN-UHFFFAOYSA-N |

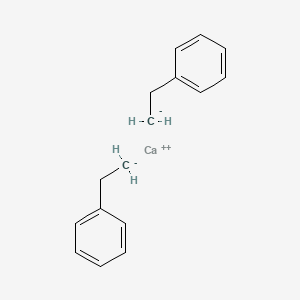

Canonical SMILES |

[CH2-]CC1=CC=CC=C1.[CH2-]CC1=CC=CC=C1.[Ca+2] |

Origin of Product |

United States |

Synthetic Methodologies for Organocalcium Species Bearing Ethylbenzene Structural Features

Direct Metal Insertion and Grignard-Type Reactions for Calcium-Carbon Bond Formation.wikipedia.orgresearchgate.net

The direct insertion of calcium metal into a carbon-halogen bond of an ethylbenzene (B125841) derivative is a fundamental approach for creating a calcium-carbon bond, analogous to the well-known Grignard reaction. researchgate.netlibretexts.org This method, in principle, offers an atom-economical route to arylcalcium halides. researchgate.net However, the practical application is often hampered by the low reactivity of bulk calcium metal, which is typically coated with a passivating oxide layer. wikipedia.org

Synthesis and Isolation of Ethylcalcium Complexes and Analogous Species.wiley-vch.de

The direct synthesis of arylcalcium halides from activated calcium and aryl halides can produce fair to good yields of the desired products. For instance, the reaction of activated calcium with substituted iodobenzenes has been shown to be a viable route for the large-scale synthesis of arylcalcium iodides. nih.gov However, the isolation of pure, unsolvated organocalcium compounds is challenging due to their tendency to form stable complexes with ethereal solvents like tetrahydrofuran (B95107) (THF). wikipedia.orglibretexts.org These "heavy Grignard reagents" are often isolated as THF adducts. The synthesis of simple, unstabilized alkylcalcium complexes, including those with an ethyl group, has proven to be a significant challenge. In some cases, the reaction of a β-diketiminato (BDI) calcium hydride complex with ethylene (B1197577) has been used to generate a highly reactive ethylcalcium complex.

Factors Influencing Reactivity in Direct Synthesis of Organocalcium Aryls.wikipedia.orgnih.gov

Several factors significantly influence the success and reactivity of the direct synthesis of organocalcium aryls.

Activation of Calcium Metal: The inertness of calcium metal necessitates activation to initiate the reaction. researchgate.netresearchgate.net Methods for activation include the use of finely divided metal powders or co-condensation of calcium vapor with the substrate. researchgate.net Chemical activators such as iodine or methyl iodide can also be employed to break down the passivating oxide layer. wikipedia.org

Solvent Effects: The choice of solvent is critical. Ethereal solvents like THF and diethyl ether are essential for the formation of Grignard-type reagents as they solvate and stabilize the organocalcium species. libretexts.orgebsco.com However, the high reactivity of organocalcium compounds can lead to ether cleavage, especially at elevated temperatures, which necessitates conducting these reactions at low temperatures. researchgate.netsci-hub.se

Halide Reactivity: The nature of the halogen on the aryl halide affects the reaction rate, with the reactivity generally increasing in the order of Cl < Br < I. libretexts.org

Substitution Patterns: The substitution pattern on the aryl ring can influence the stability and reactivity of the resulting organocalcium compound. nih.gov While some substituents can provide steric or electronic stabilization, bulky groups in the ortho position can sometimes destabilize the arylcalcium halide. researchgate.net

Salt Metathesis Reactions for the Preparation of Organocalcium Compounds.wikipedia.orgresearchgate.netrsc.org

Salt metathesis, or salt exchange, is a widely used and versatile method for the synthesis of organocalcium compounds. researchgate.net This approach involves the reaction of a calcium halide, typically calcium diiodide (CaI2), with a more electropositive organometallic reagent, such as an organopotassium or organolithium compound. researchgate.net This method avoids the use of elemental calcium and its associated activation challenges.

The driving force for this reaction is often the formation of an insoluble alkali metal halide, which precipitates from the reaction mixture, shifting the equilibrium towards the desired organocalcium product. wikipedia.org For example, the reaction of CaI2 with two equivalents of an organopotassium reagent (KR) can yield the corresponding diorganocalcium compound (R2Ca) and potassium iodide (KI). researchgate.net This strategy has been successfully employed to synthesize a variety of organocalcium derivatives, including those with aryl and alkyl groups. wikipedia.orgrsc.org For instance, dibenzylcalcium has been prepared through the metathesis reaction of in-situ generated benzylpotassium with calcium diiodide in THF at low temperatures. sci-hub.se

Metallation and Transmetallation Pathways in Organocalcium Precursor Chemistry.wikipedia.orgrsc.org

Metallation and transmetallation reactions provide alternative routes to organocalcium compounds, particularly when direct synthesis or salt metathesis is not feasible.

Metallation: This method involves the deprotonation of an acidic C-H bond in an organic substrate by a strong calcium-based base, such as a calcium amide. wikipedia.org The success of this reaction depends on the acidity of the proton to be removed. rsc.org For example, hydrocarbons with sufficiently acidic protons, like cyclopentadiene, can be readily metallated by calcium bases to form the corresponding organocalcium derivatives. rsc.org However, less acidic C-H bonds, such as those in toluene, are generally unreactive under these conditions. rsc.org

Transmetallation: This pathway involves the transfer of an organic group from a less electropositive metal to calcium. researchgate.net This can be an effective strategy, for example, in reactions involving organomercury or organozinc compounds. wikipedia.orgsci-hub.se A notable example is the synthesis of adamantane-based Grignard reagents, which are difficult to prepare by conventional methods, through the reaction of an organozinc compound with magnesium, a process known as reductive transmetallation. wikipedia.org Similar principles can be applied to calcium chemistry. Transmetallation from a Sn(II) amide has been used for the preparation of calcium amides stabilized by bulky silyl (B83357) groups. wikipedia.org

Strategies for Enhancing Kinetic and Thermodynamic Stability of Reactive Organocalcium Species.wikipedia.orgresearchgate.netrsc.org

The high reactivity of the Ca-C bond makes many organocalcium compounds inherently unstable, prone to side reactions like ether cleavage or Wurtz-type coupling. sci-hub.seresearchgate.net Consequently, strategies to enhance their stability are crucial for their isolation, characterization, and practical application.

Steric Shielding through Bulky Ligand Architectures.wikipedia.orgresearchgate.netrsc.org

One of the most effective strategies for stabilizing reactive organocalcium species is the use of sterically demanding, or bulky, ligands. researchgate.netresearchgate.netsci-hub.se These ligands physically obstruct access to the reactive metal center, thereby preventing unwanted reactions with the solvent or other species. researchgate.net The introduction of bulky substituents on the organic framework or the use of ancillary donor ligands has proven effective in stabilizing these complexes. researchgate.net

For instance, the use of multiple trialkylsilyl substituents has been shown to improve the solubility of organocalcium compounds and shield the reactive Ca-C bond. u-tokyo.ac.jp Similarly, bulky β-diketiminate (BDI) ligands have been successfully employed to stabilize calcium alkyl and hydride complexes, allowing for their isolation and subsequent reactivity studies. nih.gov The table below provides examples of bulky ligands used to stabilize organocalcium species.

| Ligand Type | Example Ligand | Effect on Stability |

| Silyl-substituted Alkyl | -CH(SiMe₃)₂ | Increases solubility and provides steric protection. |

| β-Diketiminate (BDI) | [HC(C(Me)NAr)₂]⁻ (Ar = 2,6-iPr₂C₆H₃) | Enables isolation of reactive alkyl and hydride complexes. nih.gov |

| Bulky Aryl | Mesityl (2,4,6-Me₃C₆H₂) | Enhances thermal stability of arylcalcium halides. |

It is important to note that while steric bulk generally enhances stability, excessive steric hindrance can sometimes be detrimental, potentially destabilizing the molecule or reducing its desired reactivity. researchgate.netrsc.org

Electronic Modulation of Calcium-Bound Carbanion Nucleophilicity

The reactivity of organocalcium compounds is largely dictated by the nature of the Ca-C bond, which is highly polarized due to the significant difference in electronegativity between calcium and carbon. wikipedia.org This results in a carbanion with substantial negative charge density, making it a potent nucleophile. wikipedia.orgw3schools.blog However, the nucleophilicity of this calcium-bound carbanion can be electronically modulated to enhance the stability of the compound. researchgate.netresearchgate.net

The stability of carbanions is influenced by several factors, with resonance being a key determinant. w3schools.blogslideshare.net The delocalization of the negative charge into an adjacent π-system, such as a phenyl ring, is a powerful stabilizing mechanism. mdpi.com This principle is a cornerstone for understanding the relative stability of aryl- and alkylcalcium compounds.

Table 1: Factors Influencing Nucleophilicity of Calcium-Bound Carbanions

| Factor | Influence on Nucleophilicity | Relevance to Ethylbenzene-Calcium Species |

|---|---|---|

| Resonance/Conjugation | Decreases nucleophilicity by delocalizing the negative charge over the π-system. researchgate.netbenthamscience.com | The phenyl group of the ethylbenzene ligand allows for significant charge delocalization, enhancing stability compared to alkylcalcium species. benthamscience.com |

| Inductive Effect | Electron-donating groups increase nucleophilicity; electron-withdrawing groups decrease it. | The ethyl group is weakly electron-donating, which slightly increases the charge density on the ring, but the overall stabilizing effect of the aromatic system dominates. |

| Hybridization | Higher s-character of the carbon orbital bearing the charge increases stability and reduces nucleophilicity. | The carbanionic carbon in an arylcalcium compound is sp² hybridized, which is more stable than the sp³ hybridized carbon in an alkylcalcium compound. |

Research has demonstrated that for arylcalcium compounds, this electronic stabilization is critical. Stable alkylcalcium derivatives often require bulky substituents to provide kinetic protection for the reactive Ca-C bond, whereas aryl groups offer inherent electronic stabilization. researchgate.net This reduction in the nucleophilicity of the calcium-bound carbanion is a key strategy for synthesizing and isolating these highly reactive organometallic species. researchgate.net

Influence of Solvent Coordination on Organocalcium Compound Formation and Structure

The synthesis and structural characterization of organocalcium compounds are inextricably linked to the choice of solvent. Due to their high reactivity and tendency to be insoluble in common non-polar organic solvents, the use of coordinating solvents, particularly ethers, is essential. benthamscience.combenthambooks.com Tetrahydrofuran (THF) is the most effective and commonly used solvent for these reactions. benthamscience.com

The primary role of the solvent is to solvate the calcium center through coordination. rsc.org Calcium, with its accessible d-orbitals, can accommodate multiple solvent molecules in its coordination sphere. wikipedia.orgresearchgate.net This coordination provides several benefits:

Solubilization: The formation of solvent adducts, such as [(THF)nCa(R)X], increases the solubility of the organocalcium species in the reaction medium, which is crucial for the reaction to proceed. benthamscience.comrsc.org Without a solvating agent, the organocalcium compounds are often insoluble, which can halt the reaction by passivating the surface of the calcium metal. rsc.org

Stabilization: Lewis base solvents like THF stabilize the highly electropositive calcium center. wikipedia.org This coordination can decrease the electropositive character of the calcium, facilitating the formation of a more stable Ca-C bond. benthamscience.com In the absence of a coordinating solvent, many organocalcium compounds are prone to degradation, often through reactions with the solvent itself if it's not robust enough. wiley-vch.de

Structural Influence: The number and type of coordinating solvent molecules directly influence the final structure of the organocalcium complex in the solid state. acs.org X-ray crystallography studies of various organocalcium compounds have consistently shown calcium centers coordinated by multiple ether molecules. benthamscience.com For example, monodentate donors like THF often form complexes of the type [(L)xCaR2] or [(L)xCaRX]. benthamscience.comacs.org The use of bidentate or multidentate ethers can lead to chelated structures, further enhancing stability. acs.org

Table 2: Effect of Solvents on Organocalcium Synthesis

| Solvent Type | Example(s) | Role and Impact on Formation and Structure |

|---|---|---|

| Monodentate Ethers | Tetrahydrofuran (THF), Tetrahydropyran (THP) | Essential for synthesis. Solubilizes reagents and stabilizes the Ca center through coordination. benthamscience.comrsc.org Influences the Schlenk equilibrium. benthamscience.com The resulting complexes are typically ethereal adducts with six-coordinated calcium centers. benthamscience.com |

| Bidentate/Multidentate Ethers | 1,2-Dimethoxyethane (DME), Diglyme, Triglyme | Act as chelating ligands, forming stable complexes. acs.org Can influence the aggregation state of the organocalcium compound in solution and in the solid state. |

| Hydrocarbons | Benzene (B151609), Toluene | Generally inapplicable as primary solvents because they do not sufficiently solvate the calcium ion to prevent surface passivation or precipitation. rsc.orggoogle.com Often used as co-solvents. |

| Weaker Ethers | Diethyl ether | Less effective than THF; reactions are often slower or do not proceed. rsc.org |

The synthesis of an ethylbenzene-calcium halide, for instance, would almost certainly necessitate the use of THF. The solvent molecules would coordinate to the calcium ion, shielding it and preventing the highly reactive carbanion from engaging in side reactions, such as attacking other solvent molecules—a known degradation pathway. researchgate.netwiley-vch.de The resulting product would likely be an ethylbenzene-calcium halide coordinated to several THF molecules. benthamscience.com

Mechanistic Investigations of Calcium Ethylbenzene Reactivity and Intermediates

Fundamental C-H Bond Activation and Functionalization Pathways Catalyzed by Calcium

Calcium-based catalysts have demonstrated the ability to activate otherwise inert C-H bonds in aromatic compounds like benzene (B151609) and its derivatives. nih.govresearchgate.net This contrasts with typical electrophilic aromatic substitution reactions. acs.org The process often involves the use of a calcium hydride reagent, which can react with alkenes to generate a highly reactive alkylcalcium species. acs.org This species, by virtue of the polarized calcium-carbon bond, possesses nucleophilic alkyl groups. acs.org

One notable example is the calcium-catalyzed arene C-H bond activation by a low-valent aluminum(I) complex. nih.govmendeley.com While the aluminum complex itself is stable in benzene, the addition of a catalytic amount of a calcium hydride complex, such as [(DIPPBDI)CaH]2, initiates the C-H activation of the arene. nih.govresearchgate.net This process leads to the formation of an organoaluminum hydride compound. nih.gov Density Functional Theory (DFT) calculations suggest that the mechanism involves the formation of a loosely bound intermediate where the calcium is bonded to the arene and also interacts with the aluminum center, creating a highly nucleophilic aluminum species that facilitates the C-H bond activation. nih.gov

Two primary pathways for C-H bond activation are generally considered: oxidative addition/reductive elimination (OA/RE) and σ-bond metathesis (SBM), which is essentially a deprotonation or metallation process. researchgate.net In the context of calcium catalysis, the mechanism appears to lean towards the SBM pathway, where the highly polar Ca-H or Ca-C bond plays a crucial role in abstracting a proton from the aromatic ring.

Nucleophilic Aromatic Substitution Reactions Involving Calcium-Ethylbenzene Interactions

A significant breakthrough in aromatic chemistry has been the development of calcium-mediated nucleophilic aromatic substitution (SNA) on unactivated arenes like benzene. acs.orgresearchgate.net Traditionally, nucleophilic attack on an electron-rich aromatic ring such as benzene is considered unfavorable unless an electron-withdrawing group is present to activate the ring. acs.orgwikipedia.org However, researchers have demonstrated that potent organocalcium nucleophiles can achieve the alkylation of benzene. acs.orgresearchgate.net

The reaction is driven by the formation of highly reactive alkylcalcium complexes. acs.orgwiley-vch.de For instance, an ethylcalcium complex, generated from the reaction of a calcium hydride with ethylene (B1197577), can react with benzene at elevated temperatures to produce ethylbenzene (B125841) and a calcium hydride species. wiley-vch.de This transformation represents a formal nucleophilic substitution of a hydride on the benzene ring by an alkyl group. researchgate.net

Characterization and Role of Meisenheimer Anion Intermediates

The mechanism of nucleophilic aromatic substitution often involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgchemzipper.comwikipedia.org In the context of calcium-mediated nucleophilic alkylation of benzene, it is proposed that the reaction proceeds through a highly unstable Meisenheimer-like anion. wiley-vch.deresearchgate.net

While direct observation of the Meisenheimer intermediate in the calcium-ethylbenzene system is challenging, computational studies, specifically DFT calculations, support its existence as a transient species. researchgate.net The formation of this intermediate is a critical step in the substitution pathway, where the nucleophilic alkyl group from the organocalcium reagent adds to the aromatic ring, temporarily breaking its aromaticity and forming a negatively charged intermediate. wikipedia.orgchemzipper.com The subsequent departure of a hydride anion restores the aromaticity of the ring, yielding the alkylated product. researchgate.net The stability of the Meisenheimer complex is a key factor, and in the absence of strong electron-withdrawing groups, the high reactivity of the organocalcium reagent is necessary to drive the reaction forward. acs.orgresearchgate.net

Electron Transfer Processes in Calcium Atom Reactions with Ethylbenzene Vapors

Reactions involving calcium atoms and ethylbenzene vapors provide insights into the fundamental electron transfer processes that can occur. These reactions, often studied under matrix isolation conditions, allow for the direct observation of initial reaction intermediates.

Detection and Analysis of Substituted Benzene Anion Radicals by ESR Spectroscopy

Electron spin resonance (ESR) spectroscopy is a powerful technique for the detection and characterization of radical species, including anion radicals formed during the reaction of calcium atoms with aromatic compounds. royalsocietypublishing.orgutexas.edu When calcium atoms react with substituted benzene vapors, such as ethylbenzene, an electron transfer can occur from the calcium atom to the lowest unoccupied molecular orbital (LUMO) of the aromatic molecule. ucl.ac.uk This process generates a substituted benzene anion radical.

ESR studies have been successfully employed to observe aromatic anion radicals as intermediates in the reactions of aromatic compound vapors with calcium atoms. royalsocietypublishing.org The resulting ESR spectra provide valuable information about the electronic structure of the radical anion, including the distribution of the unpaired electron density through the analysis of hyperfine coupling constants. utexas.eduucl.ac.ukresearchgate.netutexas.edu The analysis of these spectra helps in understanding the initial interactions and the nature of the transient species formed in the gas phase reaction between calcium and ethylbenzene.

Kinetic and Thermodynamic Aspects of Calcium-Mediated Reactions

The feasibility and rate of calcium-mediated reactions with ethylbenzene are governed by kinetic and thermodynamic parameters. While specific kinetic and thermodynamic data for the direct reaction of a calcium-ethylbenzene compound is not extensively available, related studies on similar systems provide valuable insights.

Studies on the kinetics of reactions involving Ca+ ions with various small molecules have been conducted using techniques like time-resolved laser-induced fluorescence spectroscopy. rsc.org Furthermore, the thermodynamics of calcium-induced processes, such as phase separations in lipid bilayers containing phosphatidic acids, have been investigated, revealing the strong influence of calcium on the energetics of these systems. nih.gov In the context of organic reactions, the thermal inactivation of enzymes in the presence of calcium ions has been shown to follow first-order kinetics, with an increase in the activation energy for inactivation, indicating thermodynamic stabilization by calcium. nih.gov

Pathways for Ligand Scrambling and Degradation in Organocalcium Systems

A significant challenge in organocalcium chemistry is the propensity for ligand scrambling, often described by the Schlenk equilibrium. acs.org This equilibrium can lead to the formation of homoleptic species (L2Ca and CaX2) from a heteroleptic complex (LCaX), which can be detrimental to the isolation and reactivity of well-defined organocalcium reagents. acs.orgnih.gov

The ionic character of the calcium-ligand bonds increases down the group 2 elements, resulting in weaker bonds and a greater tendency for ligand exchange. acs.org To mitigate this, bulky and multidentate ligands are often employed to sterically and electronically stabilize the desired heteroleptic complex. acs.orgnih.gov For instance, the use of bulky β-diketiminate or amidinate ligands has been successful in stabilizing calcium hydride complexes and preventing their degradation into insoluble calcium hydride. nih.govwiley-vch.deacs.org

Degradation of organocalcium compounds can also occur through reactions with solvents. For example, some highly reactive alkylcalcium reagents can deprotonate and cleave ether solvents like THF. wiley-vch.dewikipedia.org This necessitates the use of non-coordinating solvents and careful control of reaction conditions to maintain the integrity of the active organocalcium species.

Calcium Mediated Catalysis in Ethylbenzene Synthesis and Transformation

Homogeneous Catalysis for Ethylbenzene (B125841) Production and Modification

Calcium-based catalysts are emerging as cost-effective and environmentally benign alternatives to traditional transition metal catalysts for various organic transformations, including the production and modification of ethylbenzene. sci-hub.seresearchgate.net Their utility stems from the ready availability and low cost of calcium. researchgate.net

Hydrogenation of Styrene (B11656) to Ethylbenzene with Mononuclear Calcium Complexes

Mononuclear calcium complexes have demonstrated notable effectiveness in the catalytic hydrogenation of styrene to ethylbenzene. sci-hub.seresearchgate.net For instance, a mononuclear calcium hydrido complex, [(TpAd,iPr)Ca(H)(THP)], synthesized through the hydrogenolysis of a scorpionate-supported calcium benzyl (B1604629) complex, can effectively catalyze the hydrogenation of various alkenes, including styrene. sci-hub.sersc.org Under mild conditions (40 °C, 10 atm H2, 5 mol% catalyst), the hydrogenation of styrene and its derivatives can be achieved within 1–4 hours without the formation of oligomeric by-products. sci-hub.se The effectiveness of these mononuclear complexes is attributed to their high reactivity and expanded substrate scope compared to dimeric calcium hydrides. sci-hub.se

The catalytic performance for the hydrogenation of styrene and related compounds using a mononuclear calcium hydride complex is detailed in the table below.

| Substrate | Time (h) | Conversion (%) |

| Styrene | 1 | >99 |

| 1,1-Diphenylethylene (DPE) | 2 | >99 |

| trans-Stilbene | 4 | >99 |

| α-Methyl styrene | 4 | >99 |

| 1-Phenyl-cyclohexene | 24 | 43 |

Table 1: Hydrogenation of various alkenes catalyzed by the mononuclear calcium hydride complex [(TpAd,iPr)Ca(H)(THP)]. Conditions: 5 mol% catalyst, 10 atm H₂, 40 °C in C₆D₆. sci-hub.se

Calcium Hydride Complexes as Catalytic Intermediates in Hydrogenation Cycles

Calcium hydride complexes are crucial intermediates in catalytic hydrogenation cycles. researchgate.netnih.gov The general mechanism involves the reaction of a precatalyst with hydrogen to form an intermediate calcium hydride complex, which is the active catalyst. researchgate.net This is followed by substrate coordination and insertion. researchgate.net The cycle is completed by σ-bond metathesis with H₂ to yield the product and regenerate the calcium hydride catalyst. researchgate.net

Both mononuclear and dinuclear calcium hydride complexes have been shown to be active in olefin hydrogenation. nih.govd-nb.info While dimeric calcium hydrides are more commonly isolated, highly reactive terminal hydrides of alkaline-earth metals are believed to be key players in various catalytic cycles. sci-hub.se The isolation and characterization of mononuclear calcium alkyl complexes, such as [(TpAd,iPr)Ca{(CH2)4Ph}(THP)], provide strong evidence for their role as intermediates in the catalytic hydrogenation process. sci-hub.seresearchgate.netrsc.org

Exploiting Cooperative Effects in Bimetallic Calcium-Containing Catalysts

Bimetallic catalytic systems containing calcium have been explored to leverage cooperative effects between the different metal centers. researchgate.netrsc.orgresearchgate.net This approach aims to enhance catalytic activity and selectivity beyond what can be achieved with monometallic systems. researchgate.net For example, in the transfer hydrogenation of styrene, a potassium-magnesiate complex demonstrated that the synergy between the Mg and K centers is essential for the selective formation of ethylbenzene. researchgate.net Neither of the corresponding monometallic complexes could efficiently perform this transformation under the experimental conditions, highlighting the importance of the bimetallic partnership. researchgate.net

While research on bimetallic calcium catalysts for ethylbenzene synthesis is still developing, the principles of cooperative catalysis suggest significant potential. researchgate.netnih.gov The concept involves the close proximity of two different metals within a single complex, allowing them to work in a synchronized manner to facilitate the catalytic transformation. researchgate.netrsc.org

Heterogeneous Catalysis for Ethylbenzene Dehydrogenation to Styrene

In the industrial production of styrene, the dehydrogenation of ethylbenzene is a key process. Calcium compounds play a significant role as promoters in the heterogeneous catalysts used for this reaction. cjcatal.comln-fengguang.com

Role of Calcium Oxide (CaO) and Calcium Compounds as Promoters in Iron-Potassium Catalysts

Iron oxide-based catalysts, promoted with potassium, are the industry standard for ethylbenzene dehydrogenation. ln-fengguang.commpg.deuni-due.de Calcium oxide (CaO) and other calcium compounds are frequently added as promoters to these Fe-K catalysts to enhance their performance. cjcatal.comln-fengguang.comgoogle.com The addition of calcium oxide has been shown to improve the selectivity for styrene. cjcatal.comcjcatal.com It is considered a stability promoter for the catalyst. cjcatal.com While the addition of CaO can sometimes lead to a slight decrease in catalyst activity, it improves the selectivity towards styrene. cjcatal.com

The effect of different promoters on the catalytic performance of an Fe-K-based catalyst is summarized below.

| Promoter | Ethylbenzene Conversion (%) | Styrene Selectivity (%) | Styrene Yield (%) |

| None | 58.7 | 92.5 | 54.3 |

| MgO | 62.3 | 93.1 | 58.0 |

| CaO | 55.9 | 94.2 | 52.7 |

Table 2: Performance of Fe-K-based catalysts with different promoters for ethylbenzene dehydrogenation. cjcatal.com

Calcium-Incorporated or Modified Zeolites for Benzene (B151609) Alkylation to Ethylbenzene

The industrial synthesis of ethylbenzene, a crucial precursor for styrene production, predominantly relies on the alkylation of benzene with an alkylating agent like ethylene (B1197577) or ethanol. cjcatal.comacs.org Zeolite catalysts have become central to this process, offering an environmentally benign alternative to traditional Friedel-Crafts catalysts. cjcatal.comgoogle.com Zeolites such as ZSM-5, Y, Beta (BEA), and MCM-22 are utilized in various commercial liquid-phase and vapor-phase processes. cjcatal.comgoogle.com The catalytic activity of these materials stems from their acidic properties and shape-selective porous structures. d-nb.infoscispace.com Modification of these zeolites by incorporating metals like calcium is a key strategy to fine-tune their catalytic properties, enhancing selectivity and stability. The introduction of alkaline-earth metals, including calcium, can alter the acid site distribution and strength within the zeolite framework, thereby influencing the reaction pathways and product yields. acs.org

Effect of Calcium Salts (e.g., CaSO₄) on Zeolite Acid Sites and Catalytic Performance

The modification of zeolites with calcium salts, such as calcium sulfate (B86663) (CaSO₄), has been shown to systematically alter their acidic and basic properties, which in turn affects their performance in alkylation reactions. Research on HMCM-22 zeolites modified by impregnation with CaSO₄ reveals specific changes to the catalyst's acid sites. researchgate.netresearchgate.net

Upon modification, the fundamental structure of the MCM-22 molecular sieve is preserved. However, analysis indicates a slight decrease in the number of strong acid sites, a minor change in the strength and quantity of weak acid sites, and a small increase in the strength of both strong and weak basic sites. researchgate.netresearchgate.net This modulation of acidity is crucial. While strong Brønsted acid sites are necessary for the alkylation reaction, an excess can lead to undesirable side reactions and rapid catalyst deactivation. acs.orgrsc.org The introduction of calcium can passivate some of the strongest external acid sites, leading to improved product selectivity. acs.orgrsc.org

In a model reaction involving the esterification of phosphoric acid, Ca/HMCM-22 catalysts demonstrated excellent performance, indicating a cooperative promotion effect between the CaSO₄ and the zeolite's acid sites. researchgate.net Specifically, a catalyst with a 3.0% CaSO₄ loading achieved an 80.0% conversion of phosphoric acid with 99.8% selectivity to the desired product. researchgate.net This suggests that the presence of calcium can significantly enhance the catalytic activity for certain acid-catalyzed reactions. researchgate.net While this specific example is not benzene alkylation, it highlights the principle of how calcium modification impacts acid-catalyzed processes on MCM-22 zeolites. The reduction in strong acid sites and the creation of a cooperative catalytic effect are key to improving performance in reactions like the synthesis of ethylbenzene.

Table 1: Effect of CaSO₄ Modification on HMCM-22 Zeolite Properties

| Property | Unmodified HMCM-22 | CaSO₄-Modified HMCM-22 | Reference |

| Structure | Intact MCM-22 structure | Preserved MCM-22 structure | researchgate.netresearchgate.net |

| Weak Acid Sites | Baseline content and strength | Slight variation in content and strength | researchgate.netresearchgate.net |

| Strong Acid Sites | Baseline content | Slight decrease in content | researchgate.netresearchgate.net |

| Basic Sites | Baseline strength | Slight enhancement in strength | researchgate.netresearchgate.net |

Calcium-Containing Catalysts in the Hydrogenation of Acetophenone (B1666503) to Ethylbenzene

An alternative route to ethylbenzene involves the hydrogenation of acetophenone. This reaction is significant as acetophenone can be derived from biomass sources like lignin. rsc.org The process typically proceeds via the intermediate 1-phenylethanol, which is subsequently hydrogenolyzed to ethylbenzene. conicet.gov.arresearchgate.net The choice of catalyst is critical in determining the selectivity towards either the intermediate alcohol or the final ethylbenzene product.

Calcium has been effectively used as a component in mixed-oxide catalysts for this transformation. A patented catalyst formulation for the hydrogenation of acetophenone to ethylbenzene includes calcium oxide (CaO) as a key promoter. google.com The catalyst comprises copper or its oxide, zinc or its oxide, manganese or its oxide, and Al₂O₃, with the addition of at least one oxide from the group of magnesium, calcium, or barium. google.com The inclusion of 1.0-10.0 parts by weight of CaO or other alkaline earth metal oxides is specified to enhance the catalyst's performance, particularly its selectivity. google.com This catalyst is designed to operate under conditions of 120–250°C and 0.5–5.0 MPa pressure, demonstrating high conversion of acetophenone to ethylbenzene. google.com The presence of the calcium component is believed to contribute to the structural stability and selectivity of the catalyst. cjcatal.com

The table below outlines the composition of a calcium-containing catalyst for this process as described in the patent literature.

Table 2: Composition of a Calcium-Containing Catalyst for Acetophenone Hydrogenation

| Component | Function | Weight Parts | Reference |

| Cu or its oxide | Active Metal | 20.0 - 60.0 | google.com |

| Zn or its oxide | Promoter/Co-catalyst | 5.0 - 55.0 | google.com |

| Mn or its oxide | Promoter | 2.0 - 15.0 | google.com |

| Al₂O₃ | Support | 5.0 - 25.0 | google.com |

| Ca or its oxide | Promoter | 1.0 - 10.0 | google.com |

Calcium-Based Catalysts in the Heterogeneous Oxidation of Volatile Organic Compounds (VOCs), including Ethylbenzene

Ethylbenzene is classified as a volatile organic compound (VOC), and its removal from industrial effluent streams is an important environmental consideration. Catalytic oxidation is an effective method for converting VOCs into less harmful substances like CO₂ and H₂O at lower temperatures than thermal oxidation. irb.hr Calcium-based materials, particularly perovskite-type oxides, have emerged as promising catalysts for this application.

Specifically, calcium manganite (CaMnO₃) and its derivatives have been investigated for the heterogeneous oxidation of a mixture of benzene, toluene, ethylbenzene, and xylene (BTEX). irb.hrresearchgate.net Studies have shown that catalysts based on CaMnO₃, including those doped with strontium (Sr), are highly effective. irb.hrresearchgate.net In tests conducted in a fixed-bed reactor, Ca₁₋ₓSrₓMnO₃ catalysts achieved the complete removal of ethylbenzene and o-xylene (B151617) from a gas stream at temperatures up to 723 K. irb.hrresearchgate.net The high catalytic activity is attributed to the presence of mixed valence states of manganese (Mn³⁺/Mn⁴⁺) and the mobility of lattice oxygen, which facilitates the oxidation process. irb.hrresearchgate.net

The addition of calcium oxide (CaO) has also been shown to act as a beneficial promoter in other oxidation catalysts. For instance, in iron-potassium (Fe-K) based catalysts used for the dehydrogenation of ethylbenzene to styrene (an oxidation reaction), CaO enhances the structural stability of the catalyst and improves the selectivity for styrene by preventing the reduction of Fe³⁺. cjcatal.com

Table 3: Performance of Calcium Manganite Catalysts in BTEX Oxidation

| Catalyst | Synthesis Method | Ethylbenzene Conversion | Toluene Conversion | Benzene Conversion (at 723 K) | Reference |

| CaMnO₃ | Citrate-Nitrate Autocombustion (CNA) | Complete | ~98% | >80% | irb.hrresearchgate.net |

| Ca₀.₇Sr₀.₃MnO₃ | CNA | Complete | ~98% | ~85% | irb.hrresearchgate.net |

| Ca₀.₅Sr₀.₅MnO₃ | CNA | Complete | ~98% | ~84% | irb.hrresearchgate.net |

| CaMnO₃ | Coprecipitation | Complete | ~98% | <80% | irb.hrresearchgate.net |

Spectroscopic and Structural Characterization of Calcium Containing Ethylbenzene Systems

Electron Spin Resonance (ESR) Spectroscopy for Elucidating Reaction Intermediates

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying chemical species that have unpaired electrons. libretexts.orguni-frankfurt.de This makes it uniquely suited for detecting and characterizing radical intermediates, which are often proposed in reactions involving alkaline earth metals and aromatic hydrocarbons. libretexts.org

In the context of calcium-ethylbenzene systems, ESR spectroscopy has been instrumental in directly observing the formation of the ethylbenzene (B125841) anion radical as a key reaction intermediate. oup.com When calcium metal vapor is co-condensed with ethylbenzene vapor at cryogenic temperatures (77 K), a distinct ESR spectrum is observed. oup.com This spectrum provides direct evidence for the single-electron transfer from the calcium atom to the ethylbenzene molecule.

The observed ESR spectrum for the calcium-ethylbenzene product at -120 °C shows a complex pattern of lines resulting from the hyperfine interaction between the unpaired electron and the protons of the ethylbenzene molecule. oup.com Analysis and computer simulation of this spectrum confirm the identity of the species as the ethylbenzene anion radical. oup.com The g-factor, a key parameter in ESR, helps to characterize the electronic environment of the unpaired electron. uni-frankfurt.de For paramagnetic organocalcium complexes, g-values are typically close to the free electron value (≈2.0023). acs.org

Table 1: ESR Spectral Data for the Calcium-Ethylbenzene Radical Anion This table presents data derived from the experimental findings on the reaction of calcium atoms with ethylbenzene vapor.

| Parameter | Value | Significance | Reference |

| Observation Temperature | -120 °C | Temperature at which the intermediate was stabilized and spectrum recorded. | oup.com |

| Proposed Intermediate | Ethylbenzene Anion Radical | Formed via electron transfer from Ca to ethylbenzene. | oup.com |

| g-factor | ≈2.0023 | Typical for organic radicals and organometallic Ca(I) species. | oup.comacs.org |

| Hyperfine Splitting | Complex multiplet | Arises from the interaction of the unpaired electron with the protons on the ethyl and phenyl groups, confirming the radical's structure. | oup.com |

The direct detection of this anion radical supports mechanistic proposals where electron transfer is the initial step in the activation of C-H or C-C bonds in hydrocarbons by calcium. oup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. sinica.edu.twlibretexts.org For diamagnetic organocalcium compounds, ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of atoms. benthamscience.com However, the high reactivity and often poor solubility of many organocalcium compounds can present significant challenges. researchgate.net

While a simple, stable "calcium-ethylbenzene" complex for routine NMR analysis is not readily isolated, the principles can be understood from studies of related arylcalcium compounds. benthamscience.comresearchgate.net The ¹H and ¹³C NMR chemical shifts in these compounds are sensitive to the electronic effects of the metal-carbon bond. benthamscience.com The interaction with calcium typically causes a significant upfield shift for the carbon atom directly bonded to the metal (C-ipso) and for the protons on the aromatic ring, compared to the parent arene. This shielding is indicative of the high carbanionic character of the aryl group, resulting from the polarized Ca-C bond. libretexts.orgbenthamscience.com

For a hypothetical solvated ethylbenzene-calcium complex, one would expect to observe distinct signals for the ethyl and phenyl protons, with shifts influenced by the calcium center and coordinating solvent molecules like tetrahydrofuran (B95107) (THF). researchgate.nethw.ac.uk Two-dimensional NMR techniques, such as HSQC and HMBC, would be crucial for definitively assigning the proton and carbon signals. sinica.edu.tw

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Hypothetical Ethylbenzene-Calcium Complex in THF This table is illustrative, based on data from related arylcalcium compounds and general NMR principles. TMS is used as a reference standard (δ = 0 ppm). libretexts.org

| Nucleus | Free Ethylbenzene (in CDCl₃) researchgate.net | Hypothetical Ca-Ethylbenzene Complex | Expected Change |

| ¹³C (Phenyl C-ipso) | ~144.4 | 160 - 180 | Significant downfield shift due to rehybridization and Ca bonding. |

| ¹³C (Phenyl C-ortho/meta) | ~128.5, 128.1 | 130 - 140 | Moderate shifts. |

| ¹³C (Phenyl C-para) | ~125.9 | 100 - 110 | Upfield shift. |

| ¹³C (CH₂) | ~29.2 | 30 - 35 | Minor shift. |

| ¹³C (CH₃) | ~15.8 | 15 - 20 | Minor shift. |

| ¹H (Phenyl) | ~7.2 - 7.4 | 6.0 - 7.0 | Upfield shift due to increased electron density on the ring. |

| ¹H (CH₂) | ~2.68 | ~2.8 | Minor shift. |

| ¹H (CH₃) | ~1.25 | ~1.3 | Minor shift. |

The study of dynamic processes, such as the Schlenk equilibrium, is also possible with NMR, where equilibria between species like RCaX and R₂Ca + CaX₂ can be monitored. researchgate.net

X-ray Diffraction and Crystallography for Solid-State Molecular Architectures

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional structure of molecules in the solid state, providing data on bond lengths, bond angles, and intermolecular interactions. wikipedia.org The structural characterization of organocalcium compounds has been challenging due to their extreme reactivity and tendency to form insoluble, polymeric structures. researchgate.netwikipedia.org

The first crystal structure of a simple arylcalcium halide was not reported until 2005. wikipedia.org These structures often reveal that calcium complexes are stabilized by coordination with solvent molecules, typically ethers like THF. researchgate.net In the solid state, arylcalcium compounds can exist as monomers, dimers, or extended polymeric chains, often featuring bridging interactions through halide or aryl groups. researchgate.net

While a crystal structure for a simple calcium-ethylbenzene adduct is not available, insights can be drawn from related structures. For example, the "inverse" sandwich complex [(thf)₃Ca{μ-C₆H₃-1,3,5-Ph₃}Ca(thf)₃] shows two calcium atoms coordinated to opposite faces of a central arene ring. acs.org This structure demonstrates that calcium can engage in π-bonding with aromatic systems. The Ca-C bond distances in such organocalcium complexes are typically around 2.5 to 2.8 Å. acs.orgbenthamscience.com For a hypothetical ethylbenzene complex, a polymeric structure with bridging ethylbenzene anions or a solvated monomeric/dimeric structure would be plausible. wikipedia.org

Table 3: Representative Crystallographic Data from a Related Organocalcium-Arene Complex Data from the inverse sandwich complex [(thf)₃Ca{μ-C₆H₃-1,3,5-Ph₃}Ca(thf)₃]. acs.org

| Parameter | Value | Significance |

| Formula | C₆₀H₇₅Ca₂O₆ | Defines the elemental composition of the unit cell. |

| Coordination Geometry | Distorted piano-stool around each Ca | Describes the arrangement of ligands around the metal center. |

| Ca-C (arene) distance | 2.592(3) Å | Indicates the length of the bond between calcium and the carbon atoms of the aromatic ring. |

| Ca-O (THF) distance | ~2.35 - 2.40 Å | Shows the bond length between calcium and the coordinating solvent molecules. |

| Ca···Ca' distance | 4.279(3) Å | The distance between the two calcium atoms in the dinuclear complex. |

This data provides a fundamental basis for understanding the bonding and structural possibilities in calcium-ethylbenzene systems.

Infrared (FT-IR) and Temperature-Programmed Desorption (TPD) for Catalyst Characterization

In the field of heterogeneous catalysis, calcium is often used as a component or promoter in catalysts for reactions involving ethylbenzene, such as its dehydrogenation to produce styrene (B11656). core.ac.uk Fourier-Transform Infrared (FT-IR) spectroscopy and Temperature-Programmed Desorption (TPD) are essential techniques for characterizing the surface of these catalysts and their interaction with reactant molecules. lehigh.eduiitm.ac.in

FT-IR Spectroscopy allows for the identification of functional groups and the study of adsorbed species on a catalyst surface. lehigh.edu When ethylbenzene adsorbs on a calcium-containing catalyst (e.g., CaO or Ca-promoted oxides), changes in the vibrational spectra of ethylbenzene can be observed. ugm.ac.idresearchgate.net For instance, the C-H stretching and bending frequencies of the ethyl group and the aromatic ring C=C stretching modes may shift or change in intensity upon interaction with active sites on the catalyst surface. This provides insight into the mode of adsorption (e.g., through the π-system of the ring or via interaction with the ethyl group). lehigh.edu

Temperature-Programmed Desorption (TPD) is used to investigate the strength and nature of the binding between an adsorbate and a surface. catalysis.blogaltamirainstruments.com In a TPD experiment, the catalyst is first exposed to ethylbenzene, and then the temperature is increased at a controlled rate. researchgate.net A detector monitors the molecules desorbing from the surface. The temperature at which the maximum desorption occurs (T_max) is related to the desorption activation energy, which indicates the strength of the adsorbate-surface bond. Multiple peaks in a TPD spectrum suggest the presence of different types of active sites with varying binding strengths. iitm.ac.in

Table 4: Application of FT-IR and TPD to Ethylbenzene Adsorption on a Calcium-Based Catalyst This table presents expected observations for the characterization of ethylbenzene interacting with a catalyst surface.

| Technique | Observation | Interpretation | Reference |

| FT-IR | Shift in aromatic C=C stretching frequencies (1600-1450 cm⁻¹). | Interaction of the phenyl ring's π-electrons with Lewis acidic sites (e.g., Ca²⁺ ions). | lehigh.edu |

| FT-IR | Perturbation of C-H stretching modes of the ethyl group (~2960, ~2870 cm⁻¹). | Interaction of the ethyl group with basic sites on the catalyst surface. | lehigh.edu |

| TPD | Desorption peak for ethylbenzene at a specific T_max. | The T_max value indicates the strength of the bond between ethylbenzene and the catalyst surface. Higher T_max means stronger binding. | catalysis.blogresearchgate.net |

| TPD | Multiple desorption peaks. | Suggests the existence of multiple types of adsorption sites (e.g., on terraces, edges, or different phases of the catalyst). | iitm.ac.in |

These techniques are critical for correlating catalyst structure with its activity and selectivity in reactions like ethylbenzene dehydrogenation. rsc.org

Advanced Techniques for Investigating Surface Chemistry and Active Sites

Understanding the complex interplay between calcium, ethylbenzene, and a catalyst support at the atomic level requires a range of advanced surface science techniques. iuvsta.orgdokumen.pub These methods provide detailed information about the elemental composition, electronic state, and morphology of the catalyst surface, which are crucial for identifying the active sites responsible for catalytic activity. annualreviews.org

X-ray Photoelectron Spectroscopy (XPS) is used to determine the elemental composition and oxidation states of elements on the catalyst surface. For a calcium-promoted catalyst, XPS can confirm the presence of calcium and determine its chemical state (e.g., as CaO or in another form). core.ac.uk By comparing spectra before and after the reaction with ethylbenzene, one can probe changes in the electronic environment of the catalyst components.

Scanning Probe Microscopy , such as Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM), can provide real-space images of the catalyst surface with atomic or near-atomic resolution. acs.org These techniques could potentially visualize how ethylbenzene molecules arrange on a calcium-oxide surface and identify the specific sites (e.g., step edges, defects, or terraces) where adsorption and reaction occur.

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is an advanced IR technique that allows for the in-situ study of powdered catalysts under reaction conditions. acs.org This would enable the direct observation of surface species formed from ethylbenzene on a calcium-based catalyst at high temperatures and pressures, providing a direct link between observed surface intermediates and catalytic performance.

These advanced methods, often used in combination, are essential for moving from a general understanding to a precise, atomic-scale picture of the surface chemistry in calcium-ethylbenzene catalytic systems. annualreviews.orgresearchgate.net

Computational and Theoretical Studies in Calcium Ethylbenzene Chemical Interactions

Quantum Chemical Calculations of Calcium-Carbon Bonding and Electronic Structure in Organocalcium Complexes

Quantum chemical calculations have been instrumental in understanding the bonding and electronic structure of organocalcium complexes. An isolated calcium atom possesses an electron configuration of [Ar]4s². libretexts.org However, studies have shown that in certain complexes, calcium can utilize its 3d orbitals in bonding. stackexchange.com This is particularly evident in organocalcium(I) complexes, where unusual bonding situations arise. stackexchange.comacs.org

In one notable "inverse" sandwich complex, [(thf)3Ca{μ-C6H3-1,3,5-Ph3}Ca(thf)3], quantum chemical calculations were crucial in elucidating the bonding in this dinuclear Ca(I) compound. acs.org The calculations revealed that antibonding orbitals in the aromatic ligand can overlap with appropriately symmetric calcium 3d orbitals, leading to bonding between calcium and carbon. stackexchange.com This complex exhibits a short Ca-C distance of 259.2(3) pm. acs.org

Further studies on heterobimetallic complexes containing Ca-Fe bonds, such as [Ca{CpFe(CO)2}2(THF)3]2, have also been informed by quantum chemical calculations. acs.org These calculations help in understanding the nature of the metal-metal and metal-ligand bonds. For instance, in one complex, the Ca-Fe bond distances were found to be slightly shorter than the sum of their covalent radii. acs.org

The stability of organocalcium compounds is influenced by factors such as conjugation and π-bonding electron pairs. benthamscience.com Haloaromatic organocalcium compounds are generally found to be the most stable intermediates. benthamscience.com Quantum chemical calculations have also demonstrated a correlation between the ease of preparing organocalcium complexes and the C-I bond lengths of the organyl iodides used in their synthesis. nih.gov

Table 1: Calculated Bond Distances and Electronic Properties in Select Organocalcium Complexes

| Complex | Ca-C Bond Distance (pm) | Ca-Fe Bond Distance (Å) | Calculated Charge on Ca | Reference |

| [(thf)3Ca{μ-C6H3-1,3,5-Ph3}Ca(thf)3] | 259.2(3) | N/A | +1 (Oxidation State) | stackexchange.comacs.org |

| [Ca{CpFe(CO)2}2(THF)3]2 | N/A | 3.0185(6) | N/A | acs.org |

| [(CO)6Ca–Fe(CO)4]+ | N/A | N/A | +1.59 e | nih.gov |

Density Functional Theory (DFT) Investigations of Calcium-Catalyzed Reaction Mechanisms

Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms of calcium-catalyzed reactions, providing detailed insights into reaction pathways and energetics. numberanalytics.com DFT calculations are used to model potential energy surfaces, identify intermediates and transition states, and determine activation energies, which are often difficult to obtain solely through experiments. mdpi.comacs.org

Elucidating Mechanistic Pathways and Rate-Limiting Steps in Catalytic Cycles

DFT studies have been successfully applied to elucidate the full catalytic cycles of various calcium-catalyzed reactions. For example, in the hydrocyanation of hydrazones catalyzed by a calcium–BINOL phosphate (B84403) complex, DFT calculations proposed a complete catalytic cycle. beilstein-journals.orgresearchgate.net These calculations revealed that the configuration-determining step is the hydrocyanation via a calcium isocyanide complex, while the rate-limiting step is the recovery of the calcium catalyst. beilstein-journals.orgresearchgate.net

Similarly, in the hydrogenation of conjugated alkenes catalyzed by a calcium hydride complex, DFT calculations elucidated the molecular mechanism. acs.org The study identified the rate-limiting step as the hydride transfer, with a calculated free energy barrier of 29.2 kcal/mol. acs.org These computational insights provide a satisfactory explanation for the experimental observations. acs.org In another study on the catalytic degradation of polystyrene using a CaO catalyst, DFT was used to determine that the rate-controlling step for forming styrene (B11656) monomer has an energy barrier of 68.2 kJ/mol. aip.orgresearchgate.net

Computational Modeling of Competing Reaction Pathways

A significant advantage of computational modeling is its ability to explore competing reaction pathways, which can be challenging to distinguish experimentally. acs.org In the calcium-catalyzed hydrocyanation of hydrazones, the modest enantioselectivity observed experimentally was explained by DFT calculations, which showed competing pathways for the Z- and E-hydrazone isomers leading to opposite enantiomers. beilstein-journals.orgresearchgate.net

Table 2: Key Findings from DFT Studies of Calcium-Catalyzed Reactions

| Reaction | Key Mechanistic Insight | Rate-Limiting Step | Activation Energy | Reference |

| Hydrocyanation of Hydrazones | Proceeds via a calcium isocyanide complex | Catalyst recovery | - | beilstein-journals.orgresearchgate.net |

| Hydrogenation of Conjugated Alkenes | Involves an intramolecular frustrated Lewis pair | Hydride transfer | 29.2 kcal/mol | acs.org |

| Catalytic Degradation of Polystyrene | Formation of styrene monomer | Rate-controlling step | 68.2 kJ/mol | aip.orgresearchgate.net |

| CO/CO2 Conversion by Calcium Ferrite | Fe center is the key catalyst | Formation of 2CO2-CFO complex | 19.0 kcal/mol | nih.gov |

Molecular Dynamics Simulations of Calcium-Aromatic Interactions

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic interactions between calcium ions and aromatic systems at an atomic level. acs.org These simulations can reveal key binding interactions and conformational changes that occur over time.

In biological systems, MD simulations have been used to identify crucial binding interactions between calmodulin (CaM) and the cardiac L-type calcium channel. acs.org These simulations highlighted a significant hydrophobic interaction between an aromatic side chain on the channel and a methionine residue on CaM. acs.org While not directly involving ethylbenzene (B125841), these studies demonstrate the capability of MD simulations to probe calcium-aromatic interactions.

MD simulations have also been employed to investigate the interaction between hydrated calcium ions and phosphotyrosine, which contains an aromatic ring. aps.org These simulations, combined with DFT calculations, showed that Ca²⁺ binds more flexibly to phosphotyrosine compared to Mg²⁺, attributing the selectivity to cation-π interactions between the hydrated cation and the aromatic ring. aps.org Furthermore, simulations of the human BK channel have shown how aromatic residues in the channel's linker region interact with the surrounding membrane, influencing channel gating. nih.gov

The CHARMM force field is commonly used in these simulations for the protein, with water often represented by the TIP3P model. plos.org The systems are typically simulated under periodic boundary conditions in an NPT ensemble, maintaining constant temperature and pressure. plos.org

Prediction of Reactivity and Selectivity in Calcium-Based Systems

Computational methods are increasingly used to predict the reactivity and selectivity of catalytic systems, guiding the rational design of more efficient catalysts. acs.org While achieving high accuracy remains a challenge, these methods provide valuable qualitative and semi-quantitative insights. acs.org

DFT-based reactivity descriptors can be used to predict regioselectivity in large molecular systems. rjraap.com For instance, in the catalytic degradation of polystyrene, DFT calculations predicted that basic catalysts like CaO improve the selectivity for the styrene monomer. aip.org The calculations showed that the energy barriers for the formation of styrene are lower than for other products. researchgate.net

Physics-based computational methods are also being developed to predict Ca²⁺-binding sites in proteins with high accuracy. biorxiv.org One such method, using a three-dimensional reference interaction site model (3D-RISM), calculates Ca²⁺ ion density around a protein to predict binding locations. biorxiv.org Another approach, MUGᶜ, uses carbon atoms covalently bonded to chelating oxygen atoms to identify Ca²⁺-binding sites with high sensitivity and selectivity. nih.gov

The reliability of these predictions depends on several factors, including the chosen electronic structure methodology, treatment of solvation and entropic effects, and the accuracy of the structural model. acs.org Despite these challenges, computational approaches are indispensable for understanding and predicting the behavior of complex calcium-based systems.

Future Research Directions and Emerging Opportunities in Calcium Ethylbenzene Chemistry

Rational Design of Next-Generation Calcium Catalysts for Sustainable Processes

The development of highly efficient and selective catalysts is paramount for the transition towards sustainable chemical manufacturing. Calcium, being non-toxic and globally abundant, is an attractive alternative to the precious metals often employed in catalysis. u-tokyo.ac.jprsc.org However, the high reactivity of simple organocalcium compounds necessitates sophisticated ligand design to modulate their stability and catalytic activity. acs.orgu-tokyo.ac.jp

Future research in this area will likely focus on the "judicious molecular design" of calcium complexes. acs.orgu-tokyo.ac.jp This involves the synthesis of tailored ligands that can fine-tune the electronic and steric environment around the calcium center. For instance, the use of bulky ligands can provide steric shielding to the reactive Ca-C bond, enhancing the stability of the catalyst. researchgate.net The incorporation of donor atoms within the ligand framework can also lead to more stable and soluble complexes.

A key challenge and opportunity will be to move beyond simple ancillary ligands to ligands that actively participate in the catalytic cycle. This could involve the design of "smart" ligands that can respond to changes in the reaction environment or substrate binding. The table below outlines potential strategies for the rational design of calcium catalysts for sustainable processes, drawing inspiration from recent advances in organocalcium chemistry.

| Design Strategy | Rationale | Potential Application in Ethylbenzene (B125841) Chemistry |

| Bulky Ligand Scaffolds | Enhance kinetic stability and prevent catalyst aggregation. researchgate.net | Stabilization of a putative "calcium-ethylbenzene" active species for controlled catalysis. |

| Chelating Ligands with Donor Arms | Increase complex solubility and stability through intramolecular coordination. | Development of well-defined calcium-ethylbenzene catalysts for reactions such as polymerization or hydrogenation. |

| Redox-Active Ligands | Enable multi-electron transformations at the calcium center. | Exploration of novel catalytic cycles for the functionalization of ethylbenzene, potentially involving redox processes. |

| Frustrated Lewis Pairs (FLPs) | Creation of highly reactive sites for the activation of small molecules. | Activation of H₂, CO₂, or other small molecules for the catalytic transformation of ethylbenzene and its derivatives. |

The successful implementation of these design principles could lead to the development of robust and highly active calcium catalysts for a range of sustainable chemical processes, including the selective transformation of alkylbenzenes like ethylbenzene.

Exploration of Calcium's Role in Novel C-H Functionalization Strategies for Alkylbenzenes

Direct C-H functionalization is a powerful synthetic strategy that avoids the need for pre-functionalized starting materials, leading to more atom-economical and environmentally friendly processes. sigmaaldrich.com While transition metals like palladium and rhodium have dominated this field, the use of main group metals, particularly calcium, is a nascent and exciting area of research. acs.orgresearchgate.netuniv-rennes.fr The high nucleophilicity of organocalcium species makes them promising reagents for the deprotonation of weakly acidic C-H bonds, a key step in many C-H functionalization reactions.

Future research will undoubtedly focus on harnessing the unique reactivity of calcium to effect novel C-H functionalization of alkylbenzenes such as ethylbenzene. A key area of investigation will be the development of catalytic systems that can selectively activate specific C-H bonds in the ethylbenzene molecule. This could involve the use of directing groups to guide the calcium catalyst to a particular position or the exploitation of subtle differences in C-H bond acidity.

The following table summarizes potential C-H functionalization reactions of ethylbenzene that could be explored using calcium-based catalysts, along with the potential products.

| C-H Functionalization Reaction | Target C-H Bond | Potential Product(s) |

| Alkenylation | Benzylic C-H | Styrene (B11656) and substituted styrenes |

| Alkylation | Aromatic C-H | Di- and poly-substituted ethylbenzenes |

| Amination | Benzylic or Aromatic C-H | N-substituted ethylamines or aminoethylbenzenes |

| Borylation | Aromatic C-H | Ethylphenylboronic esters |

The development of such reactions would provide new and more sustainable routes to a variety of valuable chemical intermediates. For example, a calcium-catalyzed dehydrogenation of ethylbenzene to styrene would be a highly desirable alternative to the current high-temperature, energy-intensive industrial process. researchgate.net

Development of Calcium-Based Systems for Environmentally Benign Chemical Transformations

The principles of green chemistry call for the development of chemical processes that are safer, more efficient, and generate less waste. epa.gov Calcium-based catalysts are well-positioned to contribute to this goal due to the low toxicity and abundance of calcium. researchgate.net Research in this area is focused on replacing hazardous reagents and catalysts with more environmentally benign alternatives.

Future efforts in this domain will likely target the application of calcium-ethylbenzene systems, or related catalysts, in a variety of green chemical transformations. One promising avenue is the use of calcium hydrides, which can be generated in situ from organocalcium precursors, for hydrogenation and hydrofunctionalization reactions. researchgate.netnih.gov These reactions are highly atom-economical and often proceed under mild conditions.

Another area of opportunity is the use of calcium catalysts for polymerization reactions. Organocalcium complexes have shown activity in the polymerization of various monomers, and the development of catalysts for the polymerization of styrene derived from ethylbenzene would be of significant industrial interest. The table below highlights some potential environmentally benign transformations that could be targeted with calcium-based systems.

| Transformation | Green Chemistry Principle | Potential Application |

| Catalytic Hydrogenation | Use of safer reagents (H₂) | Reduction of unsaturated bonds in ethylbenzene derivatives. |

| Hydroamination/Hydrophosphination | High atom economy | Synthesis of nitrogen- and phosphorus-containing compounds from ethylbenzene-derived alkenes. u-tokyo.ac.jp |

| Polymerization of Styrene | Use of a more benign catalyst | Production of polystyrene using a non-toxic and earth-abundant metal catalyst. |

| CO₂ Fixation | Use of renewable feedstocks | Incorporation of carbon dioxide into ethylbenzene-derived molecules to produce valuable chemicals like carboxylic acids. univ-lorraine.fr |

The successful development of these and other calcium-catalyzed reactions will contribute to a more sustainable and environmentally friendly chemical industry.

Integration of Computational and Experimental Approaches for Accelerated Discovery in Organocalcium Chemistry

The synergy between computational modeling and experimental work has become a powerful driver of innovation in catalysis research. doi.org Density Functional Theory (DFT) calculations, for example, can provide valuable insights into reaction mechanisms, catalyst structures, and the factors that control reactivity and selectivity. nih.govdoi.org This information can then be used to guide the design of new experiments and accelerate the discovery of novel catalysts and reactions.

In the context of calcium-ethylbenzene chemistry, a combined computational-experimental approach will be crucial for making rapid progress. Given the transient and highly reactive nature of many organocalcium species, computational studies can provide a window into their structure and behavior that is often difficult to obtain through experimental means alone.

Future research will benefit from a tightly integrated workflow where computational predictions are used to prioritize synthetic targets and reaction conditions for experimental validation. This approach can save significant time and resources by focusing experimental efforts on the most promising avenues. The table below outlines how computational and experimental methods can be integrated to advance the field.

| Research Area | Computational Approach (DFT, etc.) | Experimental Approach |

| Catalyst Design | Modeling of ligand-metal interactions and prediction of catalyst stability and activity. acs.org | Synthesis and characterization of new calcium complexes with tailored ligands. |

| Mechanistic Elucidation | Calculation of reaction pathways and transition state energies to understand how reactions occur. nih.gov | Kinetic studies, isotope labeling experiments, and in situ spectroscopic monitoring of reactions. |

| Substrate Scope Prediction | Screening of virtual libraries of substrates to predict reactivity and selectivity. | Experimental validation of predicted substrate scope and optimization of reaction conditions. |

| Spectroscopic Characterization | Calculation of spectroscopic signatures (NMR, IR, etc.) to aid in the identification of reactive intermediates. | Isolation and characterization of key intermediates using advanced spectroscopic techniques. |

By embracing this integrated approach, the organocalcium chemistry community can overcome many of the challenges associated with this field and unlock the full potential of calcium as a versatile and sustainable element in catalysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.